6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.09939694 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been researched for their potential in cancer treatment. A study by Chowrasia et al. (2017) on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a similar compound, demonstrated moderate to good antiproliferative potency against various cancerous cell lines, indicating its potential as an anticancer drug (Chowrasia et al., 2017).
Antimicrobial and Antioxidant Properties
The compound's derivatives have also been found to have significant antimicrobial and antioxidant activities. A study by Seelolla & Ponneri (2016) reported that certain [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives showed potent microbial agent properties, particularly against Staphylococcus aureus and Candida albicans. Additionally, these compounds exhibited good radical scavenging activity, an indicator of antioxidant properties (Seelolla & Ponneri, 2016).
Antiviral Evaluation
In the context of antiviral research, Kritsanida et al. (2002) synthesized novel 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their antiviral activity. However, they found no antiviral effects at subtoxic concentrations in cell culture, indicating that the potential of these compounds in antiviral applications may be limited or require further modification (Kritsanida et al., 2002).
Structural and Molecular Studies
Research by Al-Wahaibi et al. (2022) on closely related derivatives explored the structural and energetic properties of these compounds. They performed detailed analyses using X-ray diffraction and theoretical tools to understand the weak intermolecular interactions responsible for the compounds' supramolecular assembly. This kind of research is crucial for designing more effective derivatives with specific pharmacological properties (Al-Wahaibi et al., 2022).
Insecticidal Applications
A study by Qian et al. (2013) synthesized [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with pyridine ring derivatives and evaluated their insecticidal activities. These compounds exhibited potential insecticidal activity, especially in regulating the growth of Mythimna separata larvae. This suggests possible applications in agricultural pest control (Qian et al., 2013).
Properties
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-23-14-9-8-12(10-15(14)24-2)11-16-21-22-17(19-20-18(22)25-16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSLWXHMNGFINS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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